Sodium propionate

Vue d'ensemble

Description

Le propionate de sodium, également connu sous le nom de propanoate de sodium, est le sel de sodium de l’acide propionique. C’est un solide cristallin blanc qui est déliquescent dans l’air humide. La formule chimique du propionate de sodium est Na(C₂H₅COO). Il est couramment utilisé comme conservateur alimentaire, en particulier dans les produits de boulangerie, en raison de sa capacité à inhiber la croissance des moisissures .

Mécanisme D'action

Le propionate de sodium exerce ses effets principalement par ses propriétés antimicrobiennes. Il inhibe la croissance des moisissures et des bactéries en perturbant leurs voies métaboliques. Dans les systèmes biologiques, il a été démontré qu’il module la voie NF-κB, réduisant l’expression d’enzymes pro-inflammatoires telles que la cyclooxygénase-2 et la synthase d’oxyde nitrique inductible . Cette modulation améliore la production d’enzymes antioxydantes comme la superoxyde dismutase manganique et l’hème oxygénase-1 .

Analyse Biochimique

Biochemical Properties

Sodium propionate plays a significant role in biochemical reactions. It is a short-chain fatty acid (SCFA) mainly produced from carbohydrates by gut microbiota . It is associated with anti-inflammatory properties . This compound is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues . It is also known to inhibit the growth of molds .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It is considered generally recognized as safe (GRAS) food ingredient by FDA, where it acts as an antimicrobial agent for food preservation and flavoring agent . It has been found to have protective effects on the blood-brain barrier, inhibiting pathways associated with non-specific microbial infections via a CD14-dependent mechanism, suppressing expression of LRP-1 and protecting the BBB from oxidative stress via NRF2 (NFE2L2) signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide . This compound is a base and dissociates propionate ion after the reaction with H2O. And then propanoic acid generated as propionate ion combines with H2O (or exactly hydrogen ion in H2O) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, a study on dairy cows showed that increasing the supply of propionate affected propionate metabolism in liver tissue over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, a study on a mouse model of Parkinson’s disease found that orally administered this compound successfully rescued motor deficits and dopaminergic neuronal loss in the mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways .

Subcellular Localization

It is known that this compound can penetrate the cell wall of microbes , suggesting that it may be able to enter cells and exert effects at a subcellular level.

Méthodes De Préparation

Le propionate de sodium est généralement synthétisé par réaction de l’acide propionique avec le carbonate de sodium ou l’hydroxyde de sodium. La réaction peut être représentée comme suit :

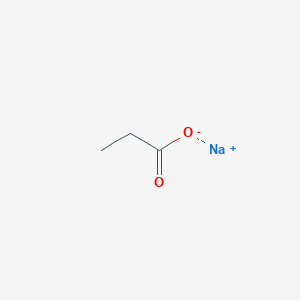

C₂H₅COOH+NaOH→C₂H₅COONa+H₂O

En milieu industriel, le procédé consiste à agiter l’acide propionique avec du carbonate de sodium à des températures contrôlées (0-45 °C) jusqu’à formation d’une pâte. Cette pâte est ensuite séchée pour obtenir du propionate de sodium .

Analyse Des Réactions Chimiques

Le propionate de sodium subit plusieurs types de réactions chimiques :

- Dans l’eau, le propionate de sodium se dissocie pour former des ions propionate et des ions sodium.

Ionisation : C₂H₅COONa→C₂H₅COO−+Na+

Réagit avec les acides pour former de l’acide propionique.Neutralisation : C₂H₅COONa+HCl→C₂H₅COOH+NaCl

Oxydation : Peut être oxydé pour former du dioxyde de carbone et de l’eau dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent l’acide chlorhydrique pour la neutralisation et les agents oxydants pour les réactions d’oxydation. Les principaux produits formés sont l’acide propionique, le dioxyde de carbone et l’eau .

4. Applications de la recherche scientifique

Le propionate de sodium a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme étalon en chimie analytique.

Biologie : Utilisé dans la culture des micro-organismes, en particulier dans l’isolement des bifidobactéries.

Médecine : Étudié pour ses propriétés anti-inflammatoires et antioxydantes.

Applications De Recherche Scientifique

Sodium propionate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Employed in the culture of microorganisms, particularly in the isolation of bifidobacteria.

Medicine: Investigated for its anti-inflammatory and antioxidant properties.

Comparaison Avec Des Composés Similaires

Le propionate de sodium est souvent comparé à d’autres propionates comme le propionate de calcium et le propionate de potassium. Si tous ces composés servent de conservateurs, le propionate de sodium est unique en raison de sa solubilité plus élevée dans l’eau et l’éthanol . Des composés similaires incluent :

Acide propionique : L’acide parent du propionate de sodium, utilisé dans des applications similaires mais moins soluble dans l’eau.

Propionate de calcium : Utilisé dans la conservation des aliments, en particulier dans les produits laitiers.

Propionate de potassium : Un autre conservateur avec des propriétés similaires mais des profils de solubilité différents.

Le propionate de sodium se distingue par sa polyvalence et son efficacité dans diverses applications, ce qui en fait un composé précieux à la fois dans la recherche scientifique et les procédés industriels.

Activité Biologique

Sodium propionate (NaP), the sodium salt of propionic acid, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antimicrobial, and metabolic contexts. This article synthesizes findings from various studies to elucidate the biological effects of this compound, supported by data tables and relevant case studies.

This compound is classified as a short-chain fatty acid (SCFA), primarily produced through the fermentation of dietary fibers by gut microbiota. Its biological activities are largely attributed to its ability to interact with various cellular pathways:

- Anti-inflammatory Effects : this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammatory responses. By down-regulating this pathway, NaP reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

- Antioxidant Activity : Studies indicate that this compound enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress. This effect is particularly significant in models of inflammation where reactive oxygen species (ROS) are elevated .

- Microbial Modulation : NaP exhibits antimicrobial properties against a range of pathogens, including multi-drug resistant bacteria and fungi. It disrupts bacterial growth and biofilm formation while enhancing gut health by promoting beneficial microbiota .

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

In Vivo Studies

In vivo research has further validated the effects of this compound:

Case Study 1: Anti-Inflammatory Effects in Dairy Cows

A study investigated the impact of this compound on Holstein cows suffering from subacute ruminal acidosis (SARA). The administration of NaP effectively reduced LPS-induced inflammation by inhibiting key inflammatory pathways. This highlights its potential as a therapeutic agent in veterinary medicine .

Case Study 2: Metabolic Health

In a clinical setting, this compound has been explored for its role in metabolic health. Its ability to enhance gut barrier function and modulate glucose metabolism positions it as a promising candidate for managing metabolic disorders such as obesity and diabetes .

Propriétés

IUPAC Name |

sodium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O2Na, Array, C3H5NaO2 | |

| Record name | SODIUM PROPIONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021996 | |

| Record name | Sodium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline hygroscopic powder, or a fine white powder, Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | SODIUM PROPIONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>250 °C o.c. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C, Soluble in water forming alkaline solutions. Slightly soluble in alcohol., Solubility in water, g/100ml: 100 (good) | |

| Record name | SODIUM PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Transparent crystals, granules, FREE-FLOWING, Colorless, crystalline solid | |

CAS No. |

137-40-6, 63785-15-9 | |

| Record name | Sodium propionate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, sodium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, sodium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK6Y9P42IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

210 °C | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium propionate exert its effects on cholesterol metabolism in pigs?

A1: Research suggests that this compound may lower serum cholesterol and low-density lipoprotein (LDL) cholesterol concentrations in finishing pigs by decreasing the activity of hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis [].

Q2: Can this compound be used to combat mastitis?

A2: Studies in mice suggest potential. This compound was shown to protect against lipopolysaccharide (LPS)-induced mastitis by restoring blood-milk barrier function and suppressing the inflammatory response, likely via the NF-κB signaling pathway and histone deacetylase (HDAC) inhibition [].

Q3: What role does this compound play in the rumen of dairy calves?

A3: While this compound alone didn't significantly impact calf performance, its inclusion in starter diets containing alfalfa hay did influence rumen fermentation, leading to a lower pH and higher concentrations of total volatile fatty acids and acetate [].

Q4: Does this compound influence blood glucose levels?

A4: Yes, research suggests this compound may contribute to lowered blood glucose levels. Studies in humans showed that bread with added this compound lowered post-meal blood glucose and insulin responses, potentially by delaying gastric emptying [, , ].

Q5: How does this compound interact with the gut microbiome?

A5: this compound, as a short-chain fatty acid (SCFA), is a product of bacterial fermentation of dietary fiber in the gut. Research suggests it can influence gut microbiota composition and activity, potentially impacting host metabolism and immune function [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C3H5NaO2, and its molecular weight is 96.06 g/mol.

Q7: Can this compound be used to preserve feed ingredients?

A7: this compound shows promise as an antifungal agent in feed. Studies demonstrate that its inclusion in stored feed ingredients like corn, wheat, and soybean meal reduced the populations of bacteria, yeast, and mold, improving their microbial profile [].

Q8: Is this compound effective in controlling microbial growth in challenging environments like salted dried fish?

A8: Research shows that this compound, at appropriate concentrations, can effectively inhibit the growth of specific bacteria like Staphylococcus sp., contributing to the preservation of salted dried fish [].

Q9: Can this compound act as a catalyst in textile finishing?

A9: Yes, this compound can function as a non-phosphorus catalyst for durable press finishing of cotton/polyester fabrics treated with 1,2,3,4-butanetetracarboxylic acid (BTCA) [].

Q10: How does the structure of this compound, compared to other organic acid salts, impact its antimicrobial activity?

A10: Studies comparing this compound to sodium acetate revealed that the degree of lipophilicity correlates with antimicrobial effectiveness. This compound, being more lipophilic, exhibited greater efficacy against Salmonella enterica Typhimurium, likely due to enhanced cell membrane disruption [].

Q11: How is this compound metabolized in rats?

A11: Following oral administration, this compound is rapidly metabolized in rats, with a significant portion (77%) being expired as 14CO2 within three days. A small percentage is excreted unchanged in urine and feces, while some radioactivity is incorporated into tissues like skin, liver, and adipose tissue [].

Q12: Does this compound influence energy expenditure in humans?

A12: Yes, a study in fasted humans indicated that acute oral this compound supplementation led to increased resting energy expenditure (REE) and lipid oxidation, independent of changes in glucose or insulin levels [].

Q13: What is the impact of this compound on growth performance in broiler chickens?

A13: this compound, when added to broiler chicken diets, has been shown to improve final body weight and villus height in the small intestine, suggesting a positive impact on growth and gut health [].

Q14: Are there any concerns about the use of this compound in newborn turkeys?

A14: Research cautions against using this compound in young turkeys. Studies showed that its administration through feed or water negatively impacted feed intake, body weight, and liver parameters, even leading to mortality in some cases [].

Q15: How can this compound and calcium propionate be quantified in food products?

A15: A reliable method for determining these compounds in food utilizes gas chromatography with flame ionization detection (GC/FID) after extraction with ether and acidification. This technique provides accurate and sensitive quantification, with a limit of detection as low as 0.5 mg/kg [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.